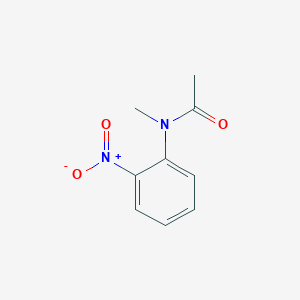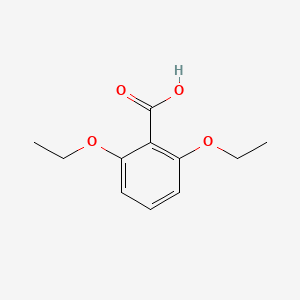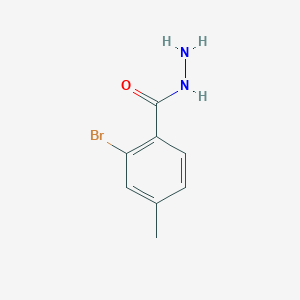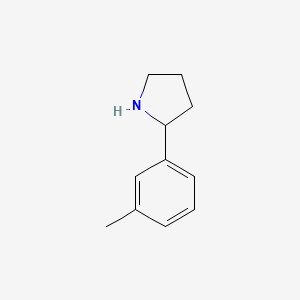
N-methyl-N-(2-nitrophenyl)acetamide
概要
説明
Molecular Structure Analysis
The molecular structure of N-methyl-N-(2-nitrophenyl)acetamide and related compounds has been extensively studied. For instance, the crystal structure of N-(2-nitrophenyl)-2,2,2-trichloroacetamide shows that the phenyl rings and the acetamide group are planar, indicating little strain and hence minimal π-bonding . Similarly, the structure of 2-(N-nitrosomethylamino)acetamide reveals hydrogen bonds from amide groups to carbonyl or nitroso oxygen atoms, which connect the molecules in sheets . These structural insights are crucial for understanding the physical and chemical properties of these compounds.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of N-methyl-N-(2-nitrophenyl)acetamide, they do provide information on related compounds. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from various nitrophenols and characterized by different spectroscopic methods . This suggests that similar synthetic routes could potentially be applied to the synthesis of N-methyl-N-(2-nitrophenyl)acetamide.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving N-methyl-N-(2-nitrophenyl)acetamide. However, kinetic studies on the nitrosation of N-methylacetamide show significant differences in the mechanism compared to the nitrosation of amines, such as the absence of catalysis by halides and the existence of general basic catalysis by acetate . These findings could be relevant when considering the reactivity of N-methyl-N-(2-nitrophenyl)acetamide in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methyl-N-(2-nitrophenyl)acetamide can be inferred from studies on related compounds. For instance, the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide in solution is affected by temperature, phase state, and the protophilic properties of the medium . Additionally, the formation of stable complexes with protophilic solvents, stabilized by bifurcated hydrogen bonds, has been observed for similar molecules . These properties are likely to be relevant for N-methyl-N-(2-nitrophenyl)acetamide as well.
科学的研究の応用
Solvatochromism and Hydrogen Bond Effects
- Complex Formation in Protophilic Solvents : N-(4-Methyl-2-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. This complex formation exhibits a labile equilibrium affected by temperature, phase state, and the medium's protophilic properties. These complexes show a nonlinear dependence on the NH stretching frequency and a specific “dioxane” effect (Krivoruchka et al., 2004).
Molecular Structure and Conformation
- Structural Conformation Analysis : Studies on similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, reveal insights into the syn and anti conformations of the N—H bond, contributing to understanding the structural conformations of related compounds (Gowda et al., 2007).
Synthesis and Antimalarial Activity
- Synthesis and Antimalarial Properties : N-methyl-N-(2-nitrophenyl)acetamide derivatives have been studied for their antimalarial activities, providing a pathway for developing new antimalarial drugs. The potency of these compounds correlates with the size and electron donation of the phenyl ring substituents (Werbel et al., 1986).
Optical Properties and DFT Calculations
- Optical Properties and DFT Calculations : Research into orcinolic derivatives, including compounds structurally similar to N-methyl-N-(2-nitrophenyl)acetamide, shows significant findings in their optical properties, particularly in the presence of OH− ions. This research aids in understanding the absorption bands and molecular interactions of these compounds (Wannalerse et al., 2022).
Vibrational, Electronic, NBO, and NMR Analyses
- Tautomerism and Reactivity Studies : N-[acetylamino-(3-nitrophenyl)methyl]-acetamide has been analyzed for its vibrational, electronic, NMR, and reactivity aspects. The findings contribute to the understanding of tautomerism, electronic transitions, and potential reactivity sites (Sridevi et al., 2012).
特性
IUPAC Name |
N-methyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)10(2)8-5-3-4-6-9(8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBLTADDMVJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393272 | |
| Record name | N-methyl-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-nitrophenyl)acetamide | |
CAS RN |
7418-33-9 | |
| Record name | N-Methyl-N-(2-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)




![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)




![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)
